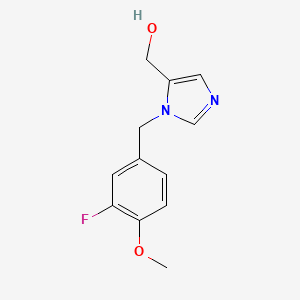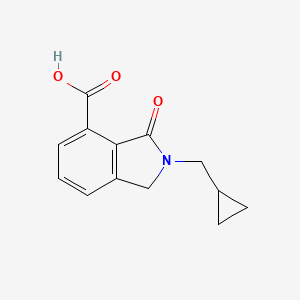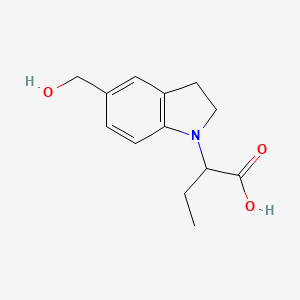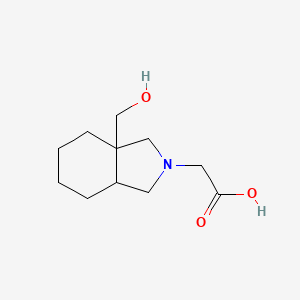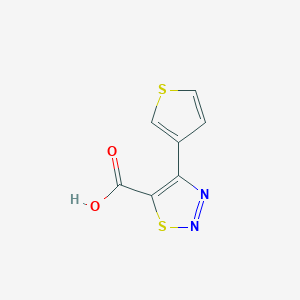
Acide 4-(thiophène-3-yl)-1,2,3-thiadiazole-5-carboxylique
Vue d'ensemble
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives are synthesized through various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .
Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can vary. For example, 4-(Thiophen-3-yl)phenol has a molecular weight of 176.23 .
Applications De Recherche Scientifique
J'ai effectué plusieurs recherches pour trouver des applications scientifiques spécifiques pour l'"acide 4-(thiophène-3-yl)-1,2,3-thiadiazole-5-carboxylique", mais malheureusement, il y a peu d'informations disponibles au public sur ce composé exact.
Cependant, les dérivés du thiophène, en général, ont une large gamme d'applications dans la recherche scientifique. Ils sont connus pour leur utilisation dans la synthèse d'agents anticancéreux, d'agents anti-athérosclérotiques, d'agents complexants métalliques et le développement d'insecticides . Ils présentent également un potentiel dans les applications optoélectroniques en raison de leurs propriétés électroniques .
Mécanisme D'action
Target of Action
It is known that thiophene derivatives, which include this compound, have been studied for their potential biological activity . They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the specific targets involved.
Biochemical Pathways
Given the wide range of pharmacological properties exhibited by thiophene derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Given the wide range of pharmacological properties exhibited by thiophene derivatives, it can be inferred that the compound could potentially have diverse effects at the molecular and cellular levels .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
4-(Thiophen-3-yl)-1,2,3-thiadiazole-5-carboxylic acid plays a significant role in various biochemical reactions. It has been observed to interact with several enzymes and proteins, influencing their activity. For instance, this compound can inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, it has shown potential in modulating the activity of proteins involved in cell signaling pathways, which can affect cellular responses to external stimuli . The interactions between 4-(Thiophen-3-yl)-1,2,3-thiadiazole-5-carboxylic acid and these biomolecules are primarily through binding to active sites or allosteric sites, leading to changes in enzyme activity or protein conformation .
Cellular Effects
The effects of 4-(Thiophen-3-yl)-1,2,3-thiadiazole-5-carboxylic acid on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Additionally, 4-(Thiophen-3-yl)-1,2,3-thiadiazole-5-carboxylic acid can affect the expression of genes involved in inflammatory responses, thereby reducing inflammation . These cellular effects are mediated through the compound’s interaction with key signaling molecules and transcription factors .
Molecular Mechanism
At the molecular level, 4-(Thiophen-3-yl)-1,2,3-thiadiazole-5-carboxylic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity . For instance, this compound can inhibit the activity of cyclooxygenase enzymes, which are involved in the synthesis of pro-inflammatory mediators . Additionally, 4-(Thiophen-3-yl)-1,2,3-thiadiazole-5-carboxylic acid can modulate gene expression by interacting with transcription factors and influencing their binding to DNA . These molecular interactions result in changes in cellular processes and responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Thiophen-3-yl)-1,2,3-thiadiazole-5-carboxylic acid have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function . Studies have shown that 4-(Thiophen-3-yl)-1,2,3-thiadiazole-5-carboxylic acid remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with sustained inhibition of inflammatory pathways and prolonged anti-cancer effects .
Dosage Effects in Animal Models
The effects of 4-(Thiophen-3-yl)-1,2,3-thiadiazole-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit anti-inflammatory and anti-cancer properties without significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications .
Metabolic Pathways
4-(Thiophen-3-yl)-1,2,3-thiadiazole-5-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound undergoes biotransformation through processes such as oxidation and conjugation, leading to the formation of metabolites that are excreted from the body . These metabolic pathways can influence the compound’s bioavailability and efficacy .
Transport and Distribution
The transport and distribution of 4-(Thiophen-3-yl)-1,2,3-thiadiazole-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within tissues can affect its biological activity and therapeutic potential .
Subcellular Localization
4-(Thiophen-3-yl)-1,2,3-thiadiazole-5-carboxylic acid exhibits specific subcellular localization, which can influence its activity and function . The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . This subcellular localization is crucial for its role in modulating cellular processes and responses .
Propriétés
IUPAC Name |
4-thiophen-3-ylthiadiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S2/c10-7(11)6-5(8-9-13-6)4-1-2-12-3-4/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCWQHPUSSYMHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=C(SN=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



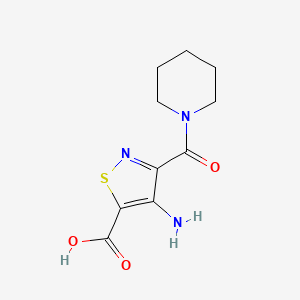


![4-Methoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1478488.png)
![2-(Thiophen-3-yl)pyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1478490.png)
![1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-amine](/img/structure/B1478491.png)
